REACTION_CXSMILES
|
O[C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=C(O)[N:3]=1.P(Cl)(Cl)([Cl:19])=O.O.[CH:23]([Cl:26])(Cl)Cl>>[Cl:19][C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[C:23]([Cl:26])[N:3]=1
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=CC(=C1C#N)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
raw product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
while shaking the vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
thereby was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yielding 47.4 gm (95% of theory) of the raw
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
FILTRATION
|
Details
|
was filtered off) and
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
The combined chloroform fractions were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1C#N)C1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |